molecular formula C20H16F3NO2S B2992456 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 2034266-01-6

4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2992456
CAS No.: 2034266-01-6
M. Wt: 391.41
InChI Key: GNVCQYKOWVDORS-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound characterized by its thiophene ring and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common approach is the reaction of thiophen-3-ylbenzamide with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethanol derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-CPBA or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

  • Reduction: Trifluoromethanol derivative.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In medicine, this compound has been investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the thiophene ring contributes to its overall stability and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-(Thiophen-3-yl)aniline: Similar structure but lacks the trifluoromethyl group.

  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Similar to the target compound but without the thiophene ring.

  • 4-(Thiophen-3-yl)phenol: Contains a phenol group instead of the benzamide group.

Uniqueness: The presence of both the thiophene ring and the trifluoromethyl group in 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide gives it unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)19(26,17-4-2-1-3-5-17)13-24-18(25)15-8-6-14(7-9-15)16-10-11-27-12-16/h1-12,26H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCQYKOWVDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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